molecular formula C11H15NO2 B2705253 (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine CAS No. 1212386-50-9

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

Cat. No.: B2705253
CAS No.: 1212386-50-9
M. Wt: 193.246
InChI Key: ZKYATSWXTBXDHA-QMMMGPOBSA-N
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Description

“(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1212386-50-9 . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The IUPAC name for this compound is (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine . The InChI code for this compound is 1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of New Derivatives

Researchers have developed methods for synthesizing new derivatives and ring systems related to (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine. For instance, Schmidt et al. (2008) explored the creation of new ring systems by reacting amino acid esters with base to yield compounds with varying ring sizes, demonstrating the versatility of this scaffold in synthetic chemistry (Schmidt, Lindner, Shilabin, & Nieger, 2008).

Solid-Phase Synthesis

The solid-phase synthesis approach has been applied to 3,4-dihydro-benzo[1,4]diazepin-5-ones, demonstrating a method for generating a library of derivatives suitable for further biological evaluation. Fülöpová et al. (2012) described a process involving primary amines and various linkers, leading to the successful synthesis of benzodiazepines on a resin, highlighting an efficient strategy for diversifying the chemical space of this scaffold (Fülöpová, Gúcky, Grepl, & Soural, 2012).

Antibacterial Activity

The evaluation of antibacterial properties is a significant area of research for this compound derivatives. Aziz‐ur‐Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives and tested them against various bacterial strains, finding moderate inhibitory effects compared to standard antibiotics, such as ciprofloxacin (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).

Multicomponent Reactions

The use of multicomponent reactions (MCRs) for the synthesis of complex structures related to this compound showcases the efficiency of combining multiple reactants to generate diverse molecular architectures. Marcaccini et al. (2003) detailed the synthesis of 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides through MCRs, illustrating the capability of this approach to rapidly construct complex and potentially bioactive molecules (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYATSWXTBXDHA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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